molecular formula C20H19ClN2O7S B2485836 Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899723-53-6

Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2485836
CAS No.: 899723-53-6
M. Wt: 466.89
InChI Key: RLGZNDRUDHLVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 4-chlorobenzenesulfonylmethyl substituent at position 6 and a 4-hydroxy-3-methoxyphenyl group at position 3. This compound belongs to the Biginelli family of dihydropyrimidinones (DHPMs), which are notable for their diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities . The structural complexity of this compound arises from its sulfonyl and methoxy-substituted aryl groups, which may influence its electronic properties, hydrogen-bonding capacity, and biological interactions .

Properties

IUPAC Name

methyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O7S/c1-29-16-9-11(3-8-15(16)24)18-17(19(25)30-2)14(22-20(26)23-18)10-31(27,28)13-6-4-12(21)5-7-13/h3-9,18,24H,10H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGZNDRUDHLVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of tetrahydropyrimidine derivatives often involves multi-component reactions. For instance, the compound can be synthesized through a solvent-free method that combines various reagents to yield high purity and yield. Characterization techniques such as NMR and MS are typically employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that tetrahydropyrimidines exhibit significant antimicrobial properties. The compound was tested against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The minimal inhibitory concentration (MIC) values were determined using broth dilution methods.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

The results indicated that the compound showed promising antibacterial activity, particularly against Staphylococcus aureus and antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The cytotoxicity was assessed through MTT assays.

Cell Line IC50 (µM)
HeLa15
K56220
MDA-MB-23118

The compound exhibited notable cytotoxicity against HeLa cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, this compound has also been studied for its enzyme inhibitory effects. Specifically, it was assessed for its ability to inhibit α-glucosidase, an enzyme linked to diabetes management.

Enzyme IC50 (µM)
α-glucosidase8.5

These findings suggest that this compound may serve as a lead compound in developing new antidiabetic agents .

Case Studies

Several case studies highlight the biological efficacy of tetrahydropyrimidines similar to the compound :

  • Antimicrobial Study : A study involving a series of tetrahydropyrimidines reported that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The presence of electron-withdrawing groups significantly influenced their potency .
  • Anticancer Evaluation : Another research focused on tetrahydropyrimidine derivatives indicated that structural modifications could lead to increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in pharmaceutical development . It serves as an important intermediate in the synthesis of drugs targeting various diseases, particularly those affecting the central nervous system and cardiovascular system.

Case Studies

  • Neurological Disorders: Research indicates that derivatives of tetrahydropyrimidine compounds exhibit neuroprotective effects. For instance, studies have shown that modifications of similar tetrahydropyrimidine structures can enhance their activity against neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
  • Cardiovascular Applications: Compounds with similar structures have been evaluated for their ability to modulate blood pressure and improve heart function. A study demonstrated that certain tetrahydropyrimidines can act as effective antihypertensive agents .

Agricultural Chemistry

In the realm of agricultural chemistry , this compound is utilized in the formulation of agrochemicals. Its properties contribute to the development of pesticides and herbicides that are more effective while being environmentally friendly.

Case Studies

  • Pesticide Development: Research has shown that compounds similar to methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can enhance crop yield by effectively controlling pests without harming beneficial insects .
  • Herbicide Formulation: Studies indicate that specific derivatives can inhibit weed growth while maintaining crop health, thus improving agricultural productivity .

Biochemical Research

The compound is also significant in biochemical research , particularly in studies involving enzyme inhibition and receptor binding.

Case Studies

  • Enzyme Inhibition Studies: The compound has been used in experiments aimed at identifying new inhibitors for enzymes linked to various diseases. For example, it has been tested against enzymes involved in cancer progression, showing promising results in reducing tumor growth in vitro .
  • Receptor Binding Assays: Research indicates that this compound can bind selectively to certain receptors, which is crucial for drug design targeting specific pathways in disease mechanisms .

Material Science

In the field of material science , this compound is being explored for its potential in creating novel materials with enhanced properties.

Case Studies

  • Thermal Stability: Investigations have shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength .
  • Nanomaterials: The compound's unique structure allows it to be used as a precursor for synthesizing nanomaterials with applications in electronics and photonics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Compound Name R6 Substituent R4 Substituent Notable Properties/Activities References
Target compound 4-Cl-benzenesulfonylmethyl 4-hydroxy-3-methoxyphenyl Unreported in evidence
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl Phenyl Base compound; no explicit bioactivity
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 5-chloro-3-methyl-1-phenylpyrazol-4-yl Anticarcinogenic, antibacterial potential
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 3-ethoxy-4-hydroxyphenyl Stabilized hydrogen-bonding network
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 4-oxochromen-3-yl Potential anti-tuberculosis activity
6-Methyl-2-thioxo-4-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters Methyl Furan-2-yl Antioxidant (IC50 0.6 mg/ml for 3c)

Key Observations:

The 4-hydroxy-3-methoxyphenyl group at position 4 may promote hydrogen bonding with biological targets, similar to the 3-ethoxy-4-hydroxyphenyl group in , which forms a robust hydrogen-bonded network in its crystal structure.

Antioxidant Activity: Analogues with heteroaromatic R4 groups (e.g., furan-2-yl in ) exhibit notable radical scavenging activity.

Crystallographic and Conformational Analysis :

  • Derivatives like Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate () adopt a half-chair conformation with puckering parameters (q = 0.284 Å, φ = 4.3°) determined via Cremer-Pople analysis . The target compound’s sulfonyl group may induce distinct ring puckering or intermolecular interactions.

Hydrogen Bonding and Supramolecular Interactions

The target compound’s 4-hydroxy-3-methoxyphenyl group is poised to participate in intermolecular hydrogen bonds, akin to the patterns observed in , where O–H···O and N–H···O interactions stabilize crystal packing. Graph set analysis (e.g., $ R_2^2(8) $ motifs) could elucidate its solid-state behavior.

Q & A

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Condensation of 4-chlorobenzenesulfonyl chloride with a methyl-substituted tetrahydropyrimidine intermediate under basic conditions (e.g., NaHCO₃ in THF).
  • Step 2 : Coupling the sulfonylated intermediate with 4-hydroxy-3-methoxyphenyl derivatives via nucleophilic aromatic substitution or Mitsunobu reaction.
  • Step 3 : Cyclization and esterification to form the tetrahydropyrimidine ring, often using p-toluenesulfonic acid as a catalyst in refluxing ethanol (70–80°C, 12–24h) . Key intermediates include the sulfonylmethyl precursor and the phenolic coupling partner, with purity >95% verified via HPLC .

Q. Which analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation (e.g., bond angles and torsion angles) .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies functional groups (e.g., sulfonyl CH₂ at δ ~3.8 ppm, aromatic protons at δ ~6.9–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 465.08) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence regioselectivity in sulfonylation steps?

  • Solvent effects : Polar aprotic solvents (DMF, THF) favor sulfonyl group incorporation at the methyl position over competing aryl sites due to enhanced nucleophilicity of the methyl group .
  • Catalyst optimization : p-TsOH (10 mol%) increases reaction rate and selectivity by stabilizing transition states via protonation of the sulfonate leaving group . Contradictions in regioselectivity between studies (e.g., vs. ) may stem from solvent purity or trace moisture, which can hydrolyze intermediates .

Q. What strategies address low yields in cyclization steps during scale-up?

  • Inert atmosphere : Reduces oxidation of sensitive phenolic intermediates (yield increases from 55% to 78% under N₂) .
  • Microwave-assisted synthesis : Accelerates cyclization (30 min vs. 24h conventional heating) while maintaining >90% purity .
  • Workflow : Use DoE (Design of Experiments) to optimize temperature (60–100°C), solvent (ethanol vs. acetonitrile), and catalyst loading .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

  • Antibacterial activity : The 4-chlorobenzenesulfonyl group enhances Gram-positive activity (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for non-sulfonylated analogs) due to improved membrane penetration .
  • Kinase inhibition : The 4-hydroxy-3-methoxyphenyl moiety shows selectivity for tyrosine kinases (IC₅₀ = 0.2 µM) over serine/threonine kinases (IC₅₀ >10 µM) via hydrogen bonding with active-site residues .
  • SAR Table :
Substituent PositionActivity Trend (IC₅₀)Key Interaction
4-Cl (sulfonyl)↑ AntibacterialHydrophobic
3-OCH₃ (phenyl)↑ Kinase inhibitionH-bonding

Q. How can researchers resolve discrepancies in reported biological data for similar analogs?

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (E. coli vs. P. aeruginosa) explain conflicting MIC/IC₅₀ values .
  • Compound stability : Degradation under assay conditions (e.g., ester hydrolysis in PBS) may reduce observed activity. Stability studies via LC-MS are recommended .

Methodological Recommendations

Q. What in silico tools predict binding modes for kinase inhibition studies?

  • Molecular docking (AutoDock Vina) : Models interactions between the tetrahydropyrimidine core and ATP-binding pockets (e.g., hydrogen bonds with Glu87 and Lys90 in EGFR) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs with low RMSD (<2 Å) .

Q. How should researchers design experiments to study metabolic pathways of this compound?

  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in hepatocyte assays .
  • CYP450 inhibition screening : Use human liver microsomes to identify major metabolites (e.g., O-demethylation at the 3-methoxy group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.